

A Technical Guide to the Application of 2'-Deoxyguanosine-15N5 in Research

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Compound of Interest

Compound Name: 2'-Deoxyguanosine-15N5

Cat. No.: B8817490

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the commercial availability and diverse research applications of **2'-Deoxyguanosine-15N5**, a stable isotope-labeled nucleoside critical for advanced analytical techniques. This document provides a comprehensive overview of its use in Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), complete with detailed experimental protocols and data presentation.

Commercial Availability and Specifications

2'-Deoxyguanosine-15N5 is commercially available from specialized suppliers of stable isotope-labeled compounds. Cambridge Isotope Laboratories, Inc. (CIL) is a prominent supplier offering this product with varying levels of isotopic and chemical purity to suit different research needs. The isotopically labeled guanosine is available as a nucleoside or as a phosphoramidite for incorporation into synthetic oligonucleotides.

Below is a summary of the quantitative data for commercially available **2'-Deoxyguanosine-15N5** and its derivatives:

| Product Description | Supplier | Catalog Number | Molecular Weight (g/mol) | Isotopic Enrichment (%) | Chemical Purity (%) |
|---|----------|----------------|----------------------------|---|---------------------|
| 2'-Deoxyguanosine- ¹⁵ N ₅ ·H ₂ O | CIL | NLM-3899-CA | 290.22 | 98 | >95 |
| 2'-Deoxyguanosine- ¹³ C ₁₀ , ¹⁵ N ₅ ·H ₂ O | CIL | CNLM-3900-CA | 300.15 | ¹³ C: 98, ¹⁵ N: 96-98 | >98 |
| 2'-Deoxyguanosine- ¹⁵ N ₅ Phosphoramidite | CIL | NLM-6826-PK | - | 98 | >95 |

Applications in Research

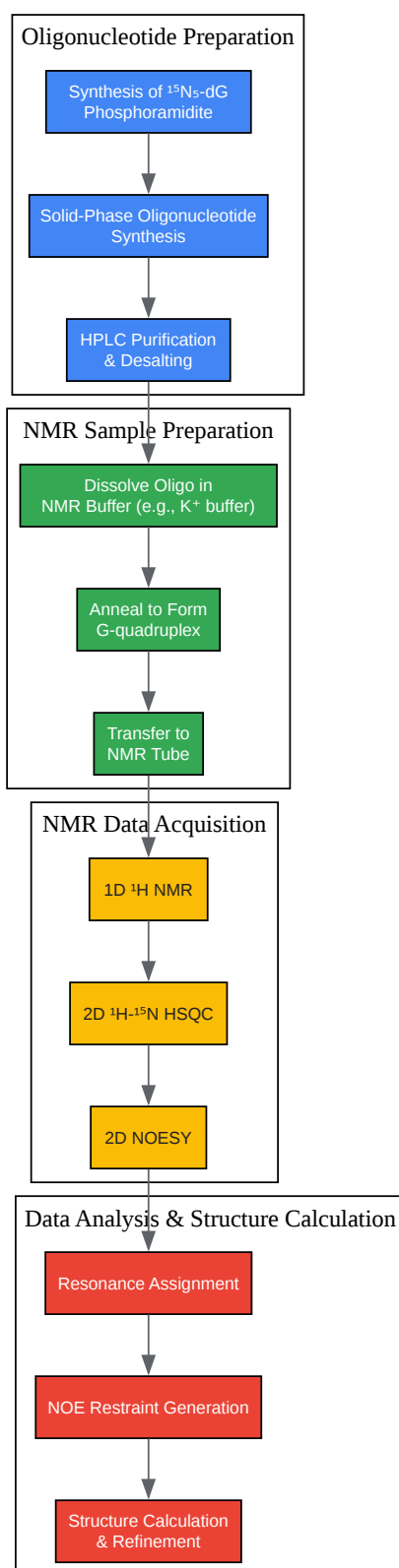
2'-Deoxyguanosine-15N5 serves as a powerful tool in various research areas, primarily in structural biology and analytical biochemistry. Its key applications include:

- Structural analysis of nucleic acids by NMR spectroscopy: The ¹⁵N label provides an additional NMR-active nucleus, enabling multidimensional NMR experiments to probe the structure and dynamics of DNA, including complex formations like G-quadruplexes.
- Investigation of DNA-protein and DNA-ligand interactions: By selectively labeling the DNA component, researchers can unambiguously identify and characterize the binding interfaces and conformational changes upon interaction with proteins or small molecule ligands.
- Quantitative analysis of DNA damage by LC-MS/MS: **2'-Deoxyguanosine-15N5** is widely used as an internal standard for the accurate quantification of DNA adducts, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a key biomarker for oxidative stress.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

I. NMR Spectroscopy: Probing G-Quadruplex Structures

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences and are implicated in telomere maintenance and gene regulation.^{[4][5][6][7][8]} ¹⁵N-labeling of guanosines is instrumental in elucidating their complex topologies.



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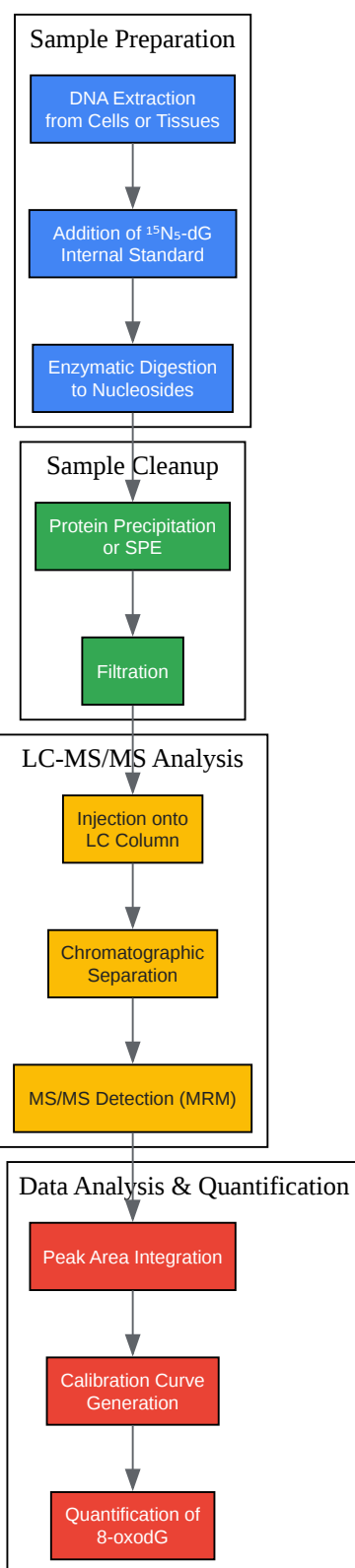
Workflow for NMR analysis of G-quadruplexes.

- Oligonucleotide Synthesis: Incorporate **2'-Deoxyguanosine-15N5** phosphoramidite at specific positions during standard solid-phase oligonucleotide synthesis.[\[9\]](#) Following synthesis, the oligonucleotide is cleaved from the solid support, deprotected, and purified by high-performance liquid chromatography (HPLC).
- NMR Sample Preparation:
 - Dissolve the purified ^{15}N -labeled oligonucleotide in an appropriate NMR buffer. For G-quadruplex formation, this typically includes a potassium or sodium-containing buffer (e.g., 25 mM potassium phosphate, 75 mM KCl, pH 7.0).[\[10\]](#)
 - Anneal the sample by heating to 95°C for 5-10 minutes followed by slow cooling to room temperature to facilitate the formation of the G-quadruplex structure.[\[10\]](#)
 - Transfer the sample to a suitable NMR tube. For experiments in H_2O , the final sample should contain 5-10% D_2O for the lock signal.[\[11\]](#) The final DNA concentration is typically in the range of 0.1 to 1 mM.[\[12\]](#)
- NMR Data Acquisition:
 - 1D ^1H NMR: Acquire a one-dimensional proton spectrum to assess the overall folding and purity of the G-quadruplex. The imino protons involved in Hoogsteen base pairing in the G-tetrads typically resonate between 10 and 12 ppm.
 - 2D ^1H - ^{15}N HSQC: This is a key experiment that provides a correlation map between each ^{15}N nucleus and its directly attached proton.[\[13\]](#) For ^{15}N -labeled guanoses, this experiment reveals the chemical shifts of the imino (N1-H1) and amino (N2-H2) groups, providing crucial information for assigning resonances and determining the topology of the G-quadruplex.
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically $< 5 \text{ \AA}$), providing distance restraints that are essential for determining the three-dimensional structure of the G-quadruplex.[\[14\]](#)
- Data Analysis and Structure Calculation:
 - Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

- Assign the proton and nitrogen resonances using the information from the 2D spectra.
- Generate distance restraints from the NOESY data and use them in molecular dynamics and simulated annealing protocols to calculate and refine the 3D structure of the G-quadruplex.

II. LC-MS/MS: Quantification of Oxidative DNA Damage

2'-Deoxyguanosine-15N5 is the gold standard internal standard for the quantification of 8-oxodG, a major product of oxidative DNA damage implicated in mutagenesis and carcinogenesis. The isotope dilution method corrects for sample loss during preparation and variations in instrument response.[\[3\]](#)[\[15\]](#)



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Workflow for 8-oxodG quantification.

- DNA Extraction and Preparation:
 - Isolate genomic DNA from cells or tissues using a standard DNA extraction kit or protocol.
 - Accurately quantify the amount of extracted DNA (e.g., using UV spectrophotometry).
 - To a known amount of DNA (e.g., 10-50 µg), add a precise amount of **2'-Deoxyguanosine-15N5** as an internal standard.
- Enzymatic Digestion of DNA:
 - Digest the DNA sample to its constituent nucleosides. A common method involves a two-step enzymatic digestion:[16]
 - Step 1: Incubate the DNA with nuclease P1 in a buffer at pH 5.0-5.5 at 37-50°C for 1-2 hours.
 - Step 2: Adjust the pH to 7.5-8.5 and add alkaline phosphatase and phosphodiesterase I. Incubate at 37°C for 2-4 hours or overnight.
 - Alternatively, a simplified one-step digestion can be performed using a cocktail of enzymes such as benzonase, phosphodiesterase I, and alkaline phosphatase in a single buffer at 37°C for 6 hours.[16]
- Sample Cleanup:
 - Remove the enzymes and other proteins by precipitation (e.g., with cold acetonitrile or methanol) or by solid-phase extraction (SPE).
 - Centrifuge the sample to pellet the precipitate and transfer the supernatant containing the nucleosides to a new tube.
 - Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Liquid Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an

organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).

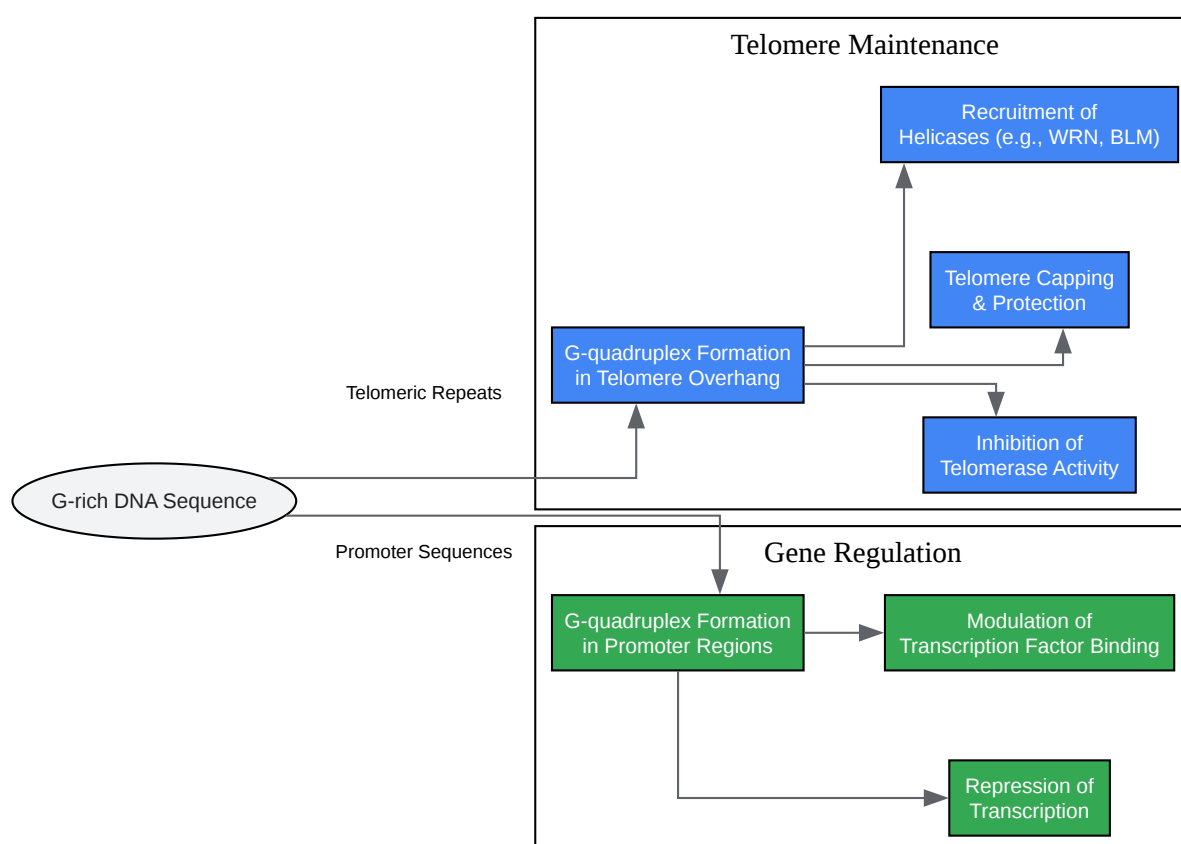
- Mass Spectrometry:
 - Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
 - Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 8-oxodG and the $^{15}\text{N}_5$ -labeled internal standard.
 - 8-oxodG: m/z 284.1 \rightarrow 168.1
 - $^{15}\text{N}_5$ -8-oxodG (from in-situ oxidation of the internal standard): m/z 289.1 \rightarrow 173.1
 - dG: m/z 268.1 \rightarrow 152.1
 - $^{15}\text{N}_5$ -dG: m/z 273.1 \rightarrow 157.1
- Data Analysis and Quantification:
 - Integrate the peak areas for the MRM transitions of endogenous 8-oxodG and the $^{15}\text{N}_5$ -labeled internal standard.
 - Generate a calibration curve using known concentrations of unlabeled 8-oxodG standards spiked with a constant amount of the $^{15}\text{N}_5$ -labeled internal standard.
 - Calculate the concentration of 8-oxodG in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The results are typically expressed as the number of 8-oxodG lesions per 10^6 or 10^8 normal deoxyguanosine residues.

Signaling Pathways and Biological Context

The use of **2'-Deoxyguanosine-15N5** as a research tool provides insights into fundamental cellular processes.

G-Quadruplexes in Telomere Maintenance and Gene Regulation

G-quadruplex structures are prevalent in telomeric regions and gene promoter regions, where they are believed to play significant regulatory roles.



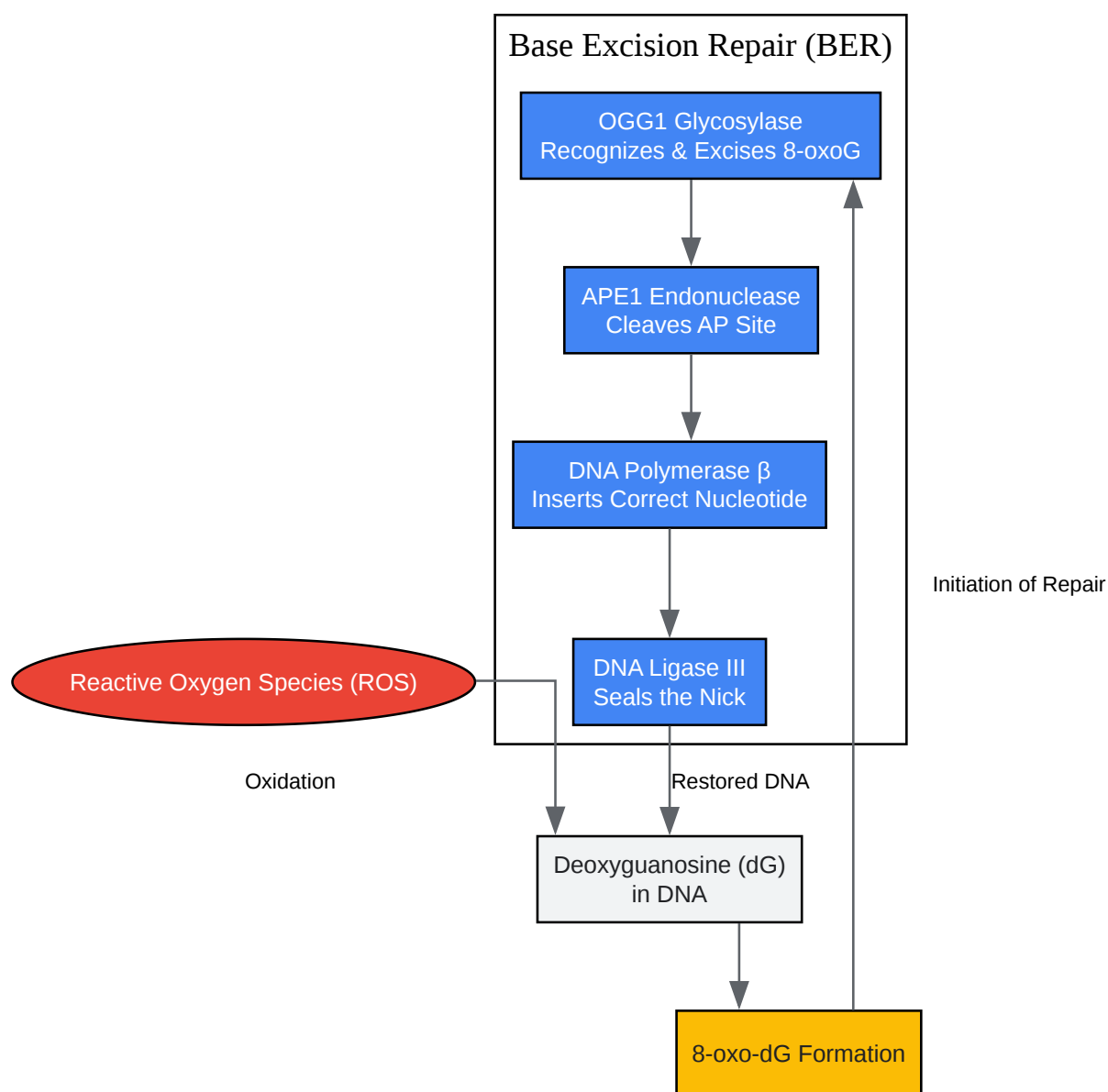
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Role of G-quadruplexes in cellular processes.

The formation of G-quadruplexes in telomeres can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length, and can also serve as a protective cap at the chromosome ends.[6][8] In promoter regions of oncogenes, G-quadruplexes can act as transcriptional repressors.[7] NMR studies with ^{15}N -labeled oligonucleotides help to characterize these structures and their interactions with binding proteins and potential drug candidates.

DNA Damage and Repair Pathways

Oxidative stress can lead to the formation of 8-oxodG, which if not repaired, can cause G:C to T:A transversions during DNA replication. The base excision repair (BER) pathway is the primary mechanism for removing this lesion.



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Base excision repair pathway for 8-oxodG.

The BER pathway is initiated by the DNA glycosylase OGG1, which recognizes and removes the oxidized base.[17] Subsequent steps involving APE1 endonuclease, DNA polymerase β , and DNA ligase III complete the repair process. LC-MS/MS with a $^{15}\text{N}_5$ -dG internal standard allows for the sensitive and accurate measurement of 8-oxodG levels, providing a quantitative measure of oxidative DNA damage and the effectiveness of repair mechanisms or antioxidant therapies.

Conclusion

2'-Deoxyguanosine-15N5 is an indispensable tool for modern biomedical research. Its application in NMR spectroscopy provides high-resolution structural and dynamic information about nucleic acids and their complexes, while its use as an internal standard in LC-MS/MS ensures the accuracy and reliability of DNA damage quantification. The detailed protocols and workflows presented in this guide are intended to facilitate the adoption of these powerful techniques by researchers, scientists, and drug development professionals, ultimately advancing our understanding of fundamental biological processes and the development of novel therapeutics.

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References

- 1. oipub.com [oipub.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Impact of G-Quadruplexes on the Regulation of Genome Integrity, DNA Damage and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. G-quadruplexes in Gene Regulation and Telomere Maintenance [escholarship.org]

- 8. discover.library.noaa.gov [discover.library.noaa.gov]
- 9. Oligonucleotide Synthesis Materials | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. biorxiv.org [biorxiv.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR-based investigations into target DNA search processes of proteins - PMC [pubmed.ncbi.nlm.nih.gov]
- 13. protein-nmr.org.uk [protein-nmr.org.uk]
- 14. NMR solution structure of the major G-quadruplex structure formed in the human BCL2 promoter region - PMC [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pubmed.ncbi.nlm.nih.gov]
- 17. Stable isotope-labeling of DNA repair proteins, and their purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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